molecular formula C14H18N2O B13101772 5-Isopropyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

5-Isopropyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B13101772
M. Wt: 230.31 g/mol
InChI Key: GOPZEWNUPRGYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (CAS 350254-91-0) is a high-purity chemical compound provided for research purposes. This compound belongs to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This specific derivative serves as a valuable intermediate in organic synthesis and drug discovery research. The structural core of dihydropyrimidinones is synthetically accessible via the classic Biginelli multi-component reaction, allowing for further structural diversification . Researchers are exploring dihydropyrimidinones for a wide range of biological activities. Notably, studies have identified related DHPM structures as potent and highly selective antagonists of the human A2B adenosine receptor (A2B AdoR) . The A2B receptor is a promising therapeutic target for conditions like diabetes, diabetic retinopathy, asthma, and chronic obstructive pulmonary disease (COPD) . The isopropyl substituent at the 5-position of the dihydropyrimidinone ring, as found in this compound, has been associated with improved receptor affinity and selectivity in pharmacological studies, making it a compound of significant interest for hit-to-lead optimization campaigns . This product is strictly intended for research applications in a controlled laboratory environment. It is not designed for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

6-methyl-4-phenyl-5-propan-2-yl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C14H18N2O/c1-9(2)12-10(3)15-14(17)16-13(12)11-7-5-4-6-8-11/h4-9,13H,1-3H3,(H2,15,16,17)

InChI Key

GOPZEWNUPRGYIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Polarity : Ester (COOR) and phosphoryl (PO(OR)2) substituents increase polarity and water solubility compared to the isopropyl group in the target compound .
  • Thermal Stability : Higher melting points (e.g., 211°C for 5-methoxycarbonyl-DHPM) correlate with hydrogen-bonding capacity of polar substituents, whereas the target compound may exhibit lower melting points due to reduced intermolecular interactions .

Key Observations :

  • Microwave-assisted methods reduce reaction times significantly (e.g., 20–30 minutes) compared to conventional reflux (2–6 hours) .
  • Heterogeneous catalysts like PANI-Co offer environmental benefits and easier recovery .

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